![molecular formula C9H9Cl3N2O3S B14003315 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide CAS No. 22795-62-6](/img/structure/B14003315.png)
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in its biological activity by interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide can be compared with similar compounds such as:
2,2,2-Trichloroacetamide: Similar in structure but lacks the sulfonamide group.
N-(4-Methylsulfamoylphenyl)acetamide: Similar but lacks the trichloromethyl group.
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: Similar but lacks the sulfonamide group.
The uniqueness of this compound lies in its combination of the trichloromethyl and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22795-62-6 |
|---|---|
Molekularformel |
C9H9Cl3N2O3S |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S/c1-13-18(16,17)7-4-2-6(3-5-7)14-8(15)9(10,11)12/h2-5,13H,1H3,(H,14,15) |
InChI-Schlüssel |
YSCZJZJWTJDAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


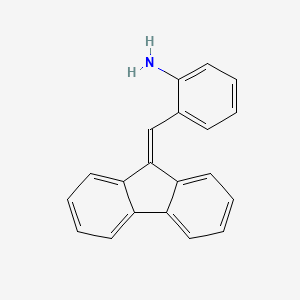
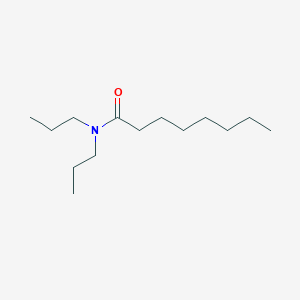
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

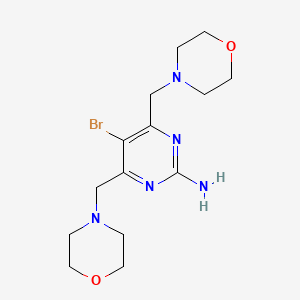


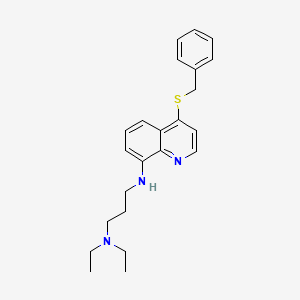
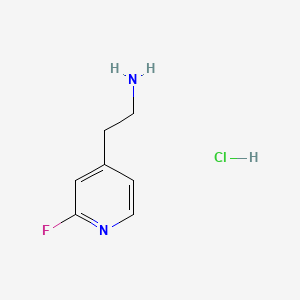
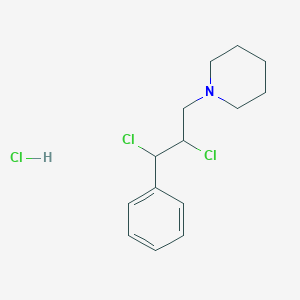
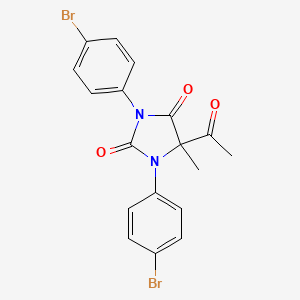
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
